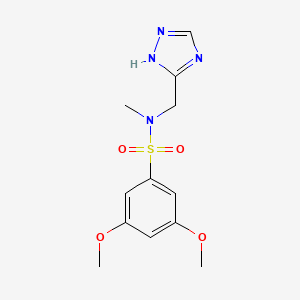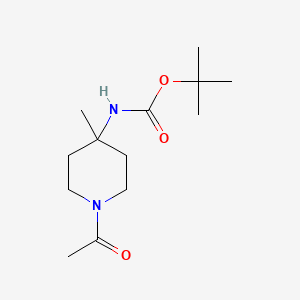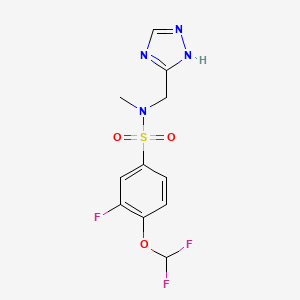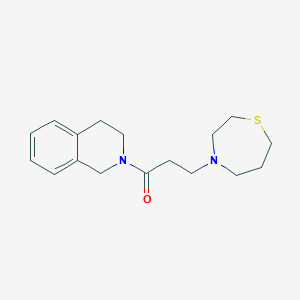
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane involves its binding to the α2/α3-containing GABAA receptors, which results in the inhibition of GABA-mediated neurotransmission. This inhibition leads to the modulation of anxiety, sleep, and sedation.
Biochemical and Physiological Effects:
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane has been shown to have potent anxiolytic and sedative effects in animal models. Additionally, this compound has been found to enhance the analgesic effects of opioids, which suggests its potential use in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane in lab experiments is its high potency and selectivity for the α2/α3-containing GABAA receptors. Additionally, this compound has a relatively long half-life, which allows for sustained receptor modulation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane. These include:
1. Further investigation of the anxiolytic and sedative effects of this compound in animal models.
2. Exploration of the potential use of this compound in pain management.
3. Investigation of the effects of this compound on other GABAA receptor subtypes.
4. Development of more water-soluble analogs of this compound for improved in vivo administration.
5. Investigation of the potential use of this compound in the treatment of anxiety and sleep disorders.
Conclusion:
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane is a potent and selective antagonist of the α2/α3-containing GABAA receptors, with potential applications in scientific research. This compound has been found to have anxiolytic, sedative, and analgesic effects in animal models. While this compound has several advantages for lab experiments, such as its high potency and selectivity, it also has limitations, such as its poor solubility in water. Future research on this compound should focus on investigating its potential use in pain management, exploring its effects on other GABAA receptor subtypes, and developing more water-soluble analogs for improved in vivo administration.
Métodos De Síntesis
The synthesis of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane involves the reaction of 3,4-difluoroaniline with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,2-dibromoethane to obtain the final product.
Aplicaciones Científicas De Investigación
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane has potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent and selective antagonist of the α2/α3-containing GABAA receptors, which are known to play a crucial role in the regulation of anxiety, sleep, and sedation. Therefore, this compound can be used to study the physiological and behavioral effects of GABAA receptor modulation.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2S/c15-13-5-2-11(10-14(13)16)17-6-1-7-18(9-8-17)21(19,20)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPUWHIUDPOXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)
![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)

![5-chloro-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-6-methoxypyridine-3-carboxamide](/img/structure/B6623058.png)



![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole](/img/structure/B6623092.png)
![3-acetyl-N-[(1R,2R)-2-ethylcyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonamide](/img/structure/B6623093.png)
![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)


